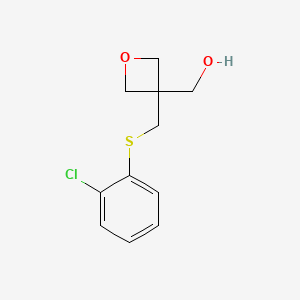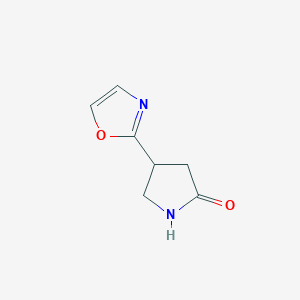
4-(Oxazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both an oxazole and a pyrrolidinone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both oxazole and pyrrolidinone rings imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 4-(Oxazol-2-yl)pyrrolidin-2-one involves the ring-opening of chiral oxazoline involving pyrrolidone. This reaction can be catalyzed by copper acetate monohydrate, which activates the C=N bond, leading to the formation of the oxazolinum intermediate and subsequent deprotonation to form the desired compound .
Another approach involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-(Oxazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The oxazole and pyrrolidinone rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Oxazol-2-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the synthesis of fine chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 4-(Oxazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The oxazole and pyrrolidinone rings can interact with active sites of enzymes, leading to modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A simpler analog that lacks the oxazole ring.
Oxazole: A compound that contains only the oxazole ring without the pyrrolidinone moiety.
Pyrrolo[2,1-b]oxazole: A fused ring system that combines both oxazole and pyrrolidine rings in a different arrangement.
Uniqueness
4-(Oxazol-2-yl)pyrrolidin-2-one is unique due to the presence of both oxazole and pyrrolidinone rings, which impart distinct chemical properties and reactivity. This dual-ring system allows for a broader range of chemical transformations and applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
4-(1,3-oxazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H8N2O2/c10-6-3-5(4-9-6)7-8-1-2-11-7/h1-2,5H,3-4H2,(H,9,10) |
Clave InChI |
GJASMRNQNSGFBZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)C2=NC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)

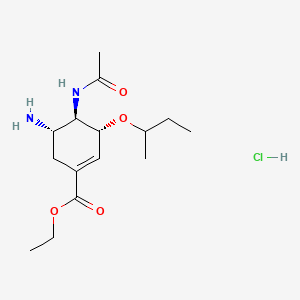
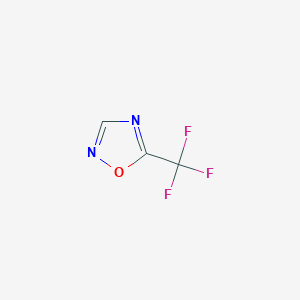
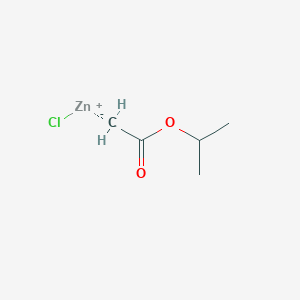
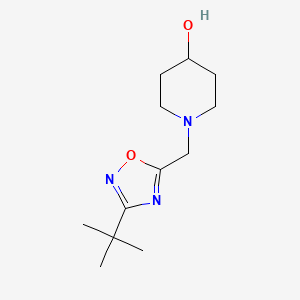
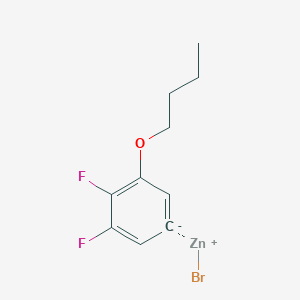
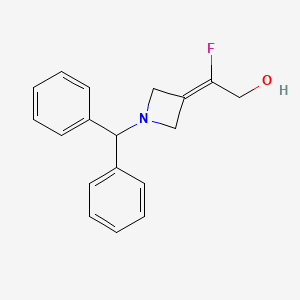
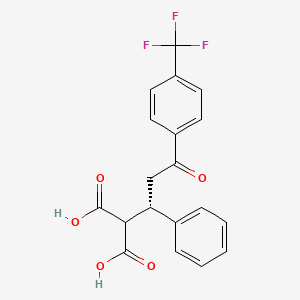
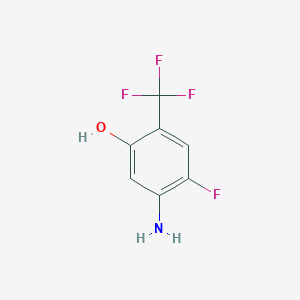


![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)
